

Application Notes and Protocols: Nickel Selenate in the Synthesis of Bifunctional Electrocatalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel selenate*

Cat. No.: *B085847*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and cost-effective bifunctional electrocatalysts is paramount for advancing renewable energy technologies such as water splitting for hydrogen production. Nickel selenide-based materials have emerged as promising candidates due to their excellent electrical conductivity, tunable electronic structures, and strong synergistic interactions between nickel and selenium.^[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of nickel selenide-based bifunctional electrocatalysts, with a particular focus on the incorporation of iron to enhance catalytic activity for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Data Presentation: Performance of Nickel Selenide-Based Electrocatalysts

The following tables summarize the electrocatalytic performance of various nickel selenide-based materials, providing a comparative overview of their efficiency for HER and OER in alkaline media.

Electrocatalyst	Synthesis Method	Overpotential @ 10 mA/cm ² (HER)	Overpotential @ 50 mA/cm ² (OER)	Tafel Slope (HER)	Tafel Slope (OER)	Reference
NiSe@Ni ₃ Se ₂	Two-step hydrothermal	156 mV	214 mV	-	41 mV dec ⁻¹	[2]
Fe7.4% - NiSe	One-step solvothermal	163 mV	231 mV	-	-	[3]
e- NiSe@NiF e	Autologous growth	-	224 mV	-	52.67 mV dec ⁻¹	[1]
Ni0.85Se/C 0.85Se- NHCS-2	Simple mixing	-	1.63 V (potential)	-	118.3 mV dec ⁻¹	[4]

Experimental Protocols

Protocol 1: Synthesis of Fe-Doped Nickel Selenide Nanorod/Nanosheet Arrays on Nickel Foam (One-Step Solvothermal Method)

This protocol is adapted from a method to synthesize an Fe-doped NiSe nanorod/nanosheet hierarchical array on Ni foam, which serves as a highly active and stable bifunctional electrocatalyst.[3]

Materials:

- Nickel foam (NF)
- Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

- Iron(III) chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Selenourea
- Ethanol
- Deionized (DI) water
- Hydrochloric acid (HCl)

Procedure:

- Substrate Pre-treatment:
 - Cut nickel foam into 1x2 cm pieces.
 - Clean the NF pieces by sonication in 3 M HCl for 15 minutes to remove the surface oxide layer.
 - Rinse thoroughly with DI water and ethanol.
 - Dry the cleaned NF pieces in a vacuum oven at 60°C.
- Precursor Solution Preparation:
 - Prepare a mixed solution by dissolving $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in a specific molar ratio in a mixture of ethanol and DI water. For example, to achieve 7.4% Fe doping, use a 92.6:7.4 molar ratio of Ni:Fe.
 - Add selenourea to the solution as the selenium source. The molar ratio of (Ni+Fe) to Se should be 1:1.
- Solvothermal Synthesis:
 - Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.
 - Pour the precursor solution into the autoclave.
 - Seal the autoclave and heat it to 180°C for 12 hours.

- Allow the autoclave to cool down to room temperature naturally.
- Product Recovery and Cleaning:
 - Remove the nickel foam, which is now coated with the Fe-doped nickel selenide.
 - Rinse the coated NF with DI water and ethanol to remove any unreacted precursors.
 - Dry the final product in a vacuum oven at 60°C.

Protocol 2: Synthesis of NiSe@Ni₃Se₂ Heterostructure (Two-Step Hydrothermal Method)

This protocol describes the synthesis of a nickel selenide heterostructure, which has shown excellent bifunctional catalytic activity.[\[2\]](#)

Materials:

- Nickel foam (NF)
- Nickel(II) chloride (NiCl₂)
- Iron(II) chloride (FeCl₂)
- Sodium selenite (Na₂SeO₃)
- 2-methylimidazole
- Methanol
- Deionized (DI) water

Procedure:

- Synthesis of Ni-Fe Precursor on Nickel Foam:
 - Clean the nickel foam as described in Protocol 1.
 - In a typical synthesis, dissolve NiCl₂ and FeCl₂ in a desired molar ratio in methanol.

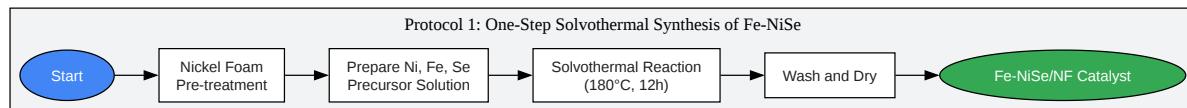
- In a separate beaker, dissolve 2-methylimidazole in methanol.
 - Mix the two solutions and immerse the cleaned nickel foam in the resulting solution.
 - Allow the reaction to proceed at room temperature to grow the Ni-Fe metal-organic framework (MOF) precursor on the NF.
- Selenization:
- Wash the NF with the precursor coating with methanol and dry it.
 - Prepare an aqueous solution of Na_2SeO_3 . The concentration of the selenizing agent can be varied to control the final crystal structure. For the $\text{NiSe}@\text{Ni}_3\text{Se}_2$ heterostructure, a specific concentration of 0.6 mmol has been reported to be effective.[2]
 - Place the precursor-coated NF and the Na_2SeO_3 solution into a Teflon-lined autoclave.
 - Heat the autoclave to 120°C for 6 hours.
 - After cooling, wash the resulting catalyst with DI water and ethanol, and dry it.

Protocol 3: Electrochemical Evaluation of Bifunctional Electrocatalysts

This protocol outlines the standard procedure for evaluating the HER and OER performance of the synthesized electrocatalysts in a three-electrode setup.

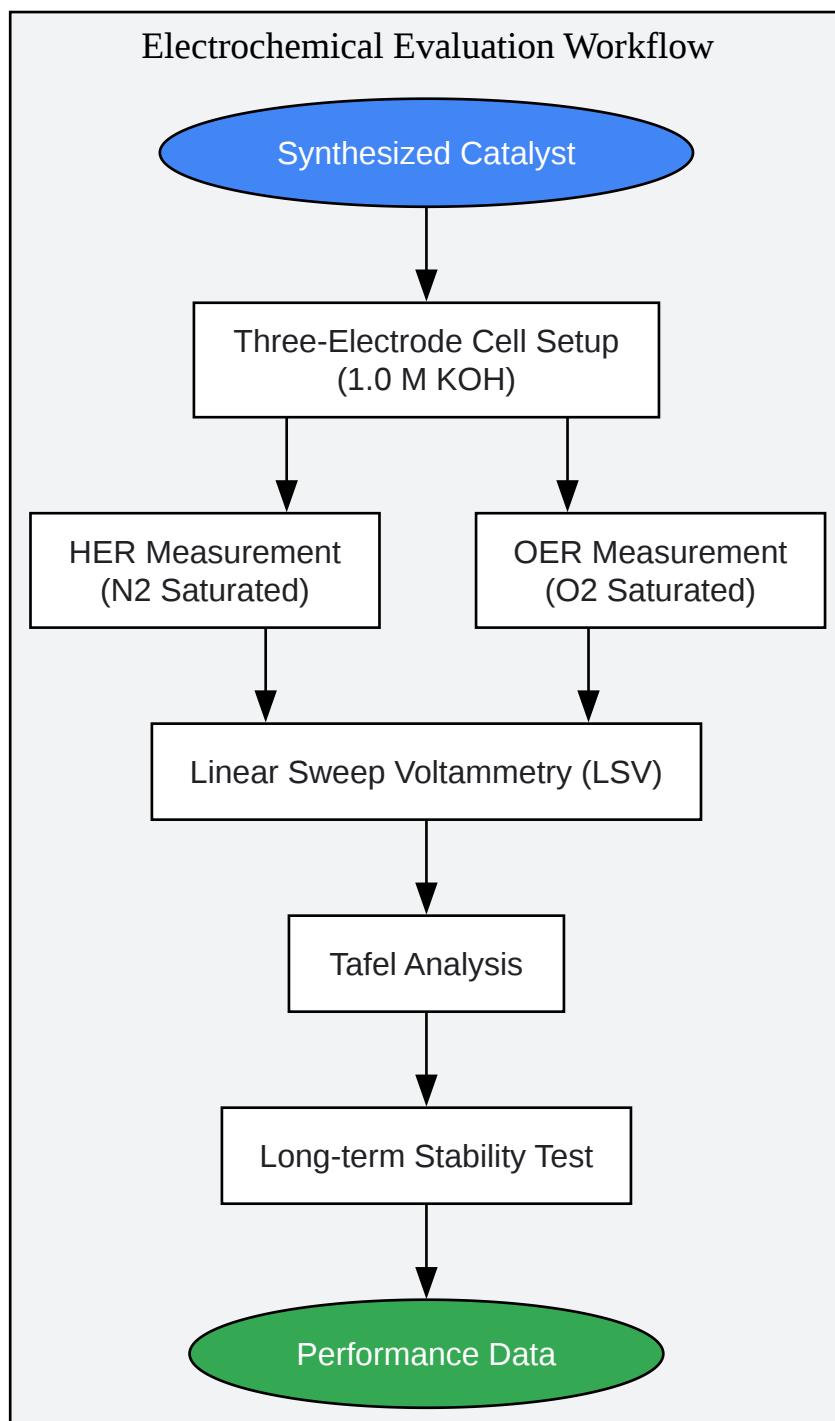
Materials and Equipment:

- Synthesized electrocatalyst on nickel foam (working electrode)
- Graphite rod or platinum wire (counter electrode)
- Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
- Electrochemical workstation (potentiostat/galvanostat)
- Electrochemical cell


- 1.0 M KOH electrolyte
- High-purity nitrogen and oxygen gas

Procedure:

- Electrolyte Preparation:
 - Prepare a 1.0 M KOH solution using high-purity KOH and DI water.
- Electrochemical Cell Setup:
 - Assemble the three-electrode cell with the synthesized catalyst as the working electrode, a graphite rod as the counter electrode, and an SCE as the reference electrode.
 - Fill the cell with the 1.0 M KOH electrolyte.
 - For HER measurements, purge the electrolyte with high-purity nitrogen for at least 30 minutes to remove dissolved oxygen. For OER measurements, saturate the electrolyte with oxygen.
- Electrochemical Measurements:
 - Cyclic Voltammetry (CV): Perform CV scans to activate the catalyst and to assess its redox behavior.
 - Linear Sweep Voltammetry (LSV): Record LSV curves at a slow scan rate (e.g., 5 mV/s) to evaluate the catalytic activity. The potential should be corrected for iR drop. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{SCE}) + 0.241 \text{ V} + 0.059 * \text{pH}$.
 - Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$) to obtain the Tafel slope, which provides insight into the reaction kinetics.
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to analyze the charge transfer resistance of the catalyst.


- Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential over time.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the one-step synthesis of Fe-doped nickel selenide.

[Click to download full resolution via product page](#)

Caption: Workflow for the electrochemical evaluation of bifunctional electrocatalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. An Fe-doped nickel selenide nanorod/nanosheet hierarchical array for efficient overall water splitting - *Journal of Materials Chemistry A* (RSC Publishing) [pubs.rsc.org]
- 4. A simple method for the preparation of a nickel selenide and cobalt selenide mixed catalyst to enhance bifunctional oxygen activity for Zn–air batteri ... - *RSC Advances* (RSC Publishing) DOI:10.1039/D1RA02861H [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Nickel Selenate in the Synthesis of Bifunctional Electrocatalysts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085847#nickel-selenate-in-the-synthesis-of-bifunctional-electrocatalysts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com